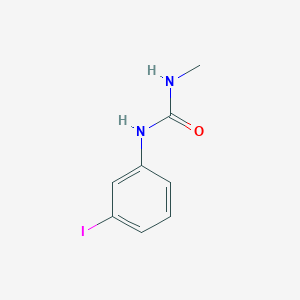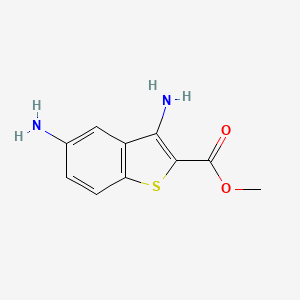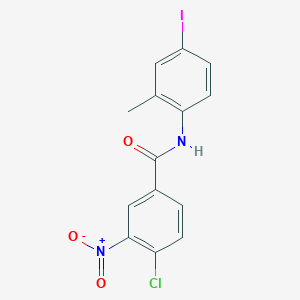![molecular formula C11H10ClNOS B7464841 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, also known as CMPT or thiazole CMPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. CMPT is a thiazole derivative that is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood; however, studies have suggested that it may act through various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of protein kinase activity. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce oxidative stress, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Studies have reported that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce the production of reactive oxygen species (ROS), which may contribute to its cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole also has some limitations, such as its instability in acidic conditions and its potential for degradation under certain environmental conditions.
Orientations Futures
There are several future directions for the scientific research of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, including the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole may facilitate its use in various research applications.
Conclusion:
In conclusion, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole as a therapeutic agent and to identify its molecular targets.
Méthodes De Synthèse
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods, including the reaction of 2-chloro-5-formylthiazole with 4-methylphenol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-chloro-5-mercaptothiazole with 4-methylbenzyl chloride in the presence of a base, such as sodium hydroxide. These methods result in the formation of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, which is a yellowish crystalline solid.
Applications De Recherche Scientifique
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been extensively studied for its potential biological activities, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to inhibit the growth of various microbial strains, including Gram-positive and Gram-negative bacteria. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been reported to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1).
Propriétés
IUPAC Name |
2-chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-8-2-4-9(5-3-8)14-7-10-6-13-11(12)15-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYALSNNSIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)




![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)